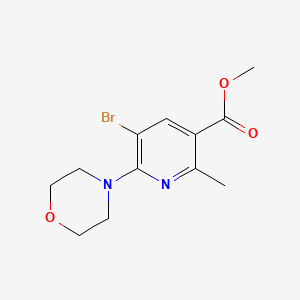![molecular formula C9H8ClN3 B11787956 8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B11787956.png)
8-Chloro-2,3-dimethylpyrido[2,3-b]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Cloro-2,3-dimetilpirido[2,3-b]pirazina es un compuesto heterocíclico con la fórmula molecular C9H8ClN3. Este compuesto es parte de la familia pirido[2,3-b]pirazina, que es conocida por sus diversas aplicaciones en varios campos, incluida la química, la biología y la ciencia de los materiales .
Métodos De Preparación
La síntesis de 8-Cloro-2,3-dimetilpirido[2,3-b]pirazina típicamente involucra la ciclización de precursores apropiados bajo condiciones específicas. Un método común incluye la reacción de 2,3-dimetilpirazina con un agente clorante para introducir el átomo de cloro en la posición 8. Las condiciones de reacción a menudo implican el uso de solventes como diclorometano y catalizadores como el cloruro de aluminio .
Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con optimizaciones para la ampliación. Estas optimizaciones pueden incluir el uso de reactores de flujo continuo y catalizadores más eficientes para mejorar el rendimiento y reducir los costos de producción .
Análisis De Reacciones Químicas
8-Cloro-2,3-dimetilpirido[2,3-b]pirazina experimenta varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse utilizando agentes como el permanganato de potasio, lo que lleva a la formación de los correspondientes N-óxidos.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de paladio sobre carbono, lo que resulta en la eliminación del átomo de cloro.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones utilizadas. Por ejemplo, la sustitución con una amina produciría un derivado amino del compuesto original .
Aplicaciones Científicas De Investigación
8-Cloro-2,3-dimetilpirido[2,3-b]pirazina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Este compuesto ha sido estudiado por sus potenciales propiedades antimicrobianas y antivirales.
Medicina: Se está llevando a cabo investigación para explorar su potencial como inhibidor de quinasas, lo que podría tener implicaciones en la terapia del cáncer.
Mecanismo De Acción
El mecanismo de acción de 8-Cloro-2,3-dimetilpirido[2,3-b]pirazina implica su interacción con dianas moleculares específicas. Por ejemplo, como inhibidor de quinasas, se une al sitio de unión al ATP de las quinasas, inhibiendo así su actividad. Esta inhibición puede conducir a la supresión de la proliferación celular en las células cancerosas. Las vías y los objetivos moleculares exactos pueden variar dependiendo de la aplicación específica y el sistema biológico que se esté estudiando .
Comparación Con Compuestos Similares
8-Cloro-2,3-dimetilpirido[2,3-b]pirazina se puede comparar con otros compuestos similares como:
Piridazina: Conocida por sus propiedades antimicrobianas y antiinflamatorias.
Piridazinona: Exhibe una amplia gama de actividades farmacológicas, incluyendo efectos anticancerígenos y antihipertensivos.
Pirrolopirazina: Notable por sus actividades antivirales e inhibidoras de quinasas.
La singularidad de 8-Cloro-2,3-dimetilpirido[2,3-b]pirazina reside en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas que no se observan en sus análogos .
Propiedades
Fórmula molecular |
C9H8ClN3 |
|---|---|
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
8-chloro-2,3-dimethylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H8ClN3/c1-5-6(2)13-9-8(12-5)7(10)3-4-11-9/h3-4H,1-2H3 |
Clave InChI |
UFXVPYJKFJSFNF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CN=C2N=C1C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile](/img/structure/B11787899.png)
![5-Iodo-2-phenyl-2H-benzo[d][1,2,3]triazole](/img/structure/B11787900.png)
![3-Amino-2-(3-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11787906.png)

![Propyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11787915.png)

![3-([1,1'-Biphenyl]-4-yl)-4-(methylsulfonyl)-1H-pyrazole](/img/structure/B11787922.png)
![(S)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11787924.png)

![(2-(3-Chlorophenyl)benzo[d]oxazol-5-yl)methanol](/img/structure/B11787935.png)
![N-(2-Amino-4-methylbenzo[d]thiazol-6-yl)-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B11787940.png)

![5-Cyclopropyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11787951.png)
